4-(Fmoc-amino)-1-butanol
Overview
Description
4-(Fmoc-amino)-1-butanol is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a butanol backbone. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fmoc-amino)-1-butanol typically involves the reaction of 4-amino-1-butanol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The Fmoc group is introduced to the amino group, forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Fmoc-amino)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Fmoc group can be removed under basic conditions using piperidine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Various electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-(Fmoc-amino)butanal.
Reduction: Removal of the Fmoc group, yielding 4-amino-1-butanol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Fmoc-amino)-1-butanol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins by protecting amino groups during reactions.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biocompatible hydrogels and other materials for biomedical applications.
Mechanism of Action
The primary mechanism of action of 4-(Fmoc-amino)-1-butanol involves the protection of amino groups during chemical synthesis. The Fmoc group is introduced to the amino group, preventing it from participating in unwanted reactions. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to react as desired .
Comparison with Similar Compounds
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Used to introduce the Fmoc protecting group.
4-Amino-1-butanol: The precursor to 4-(Fmoc-amino)-1-butanol.
Fmoc-protected amino acids: Commonly used in peptide synthesis.
Uniqueness: this compound is unique due to its specific structure, which combines the Fmoc protecting group with a butanol backbone. This structure allows it to be used in a variety of chemical reactions and applications, making it a versatile compound in peptide synthesis and other fields .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTTUOLQLCQZEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371395 | |
Record name | 4-(Fmoc-amino)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209115-32-2 | |
Record name | 4-(Fmoc-amino)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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